Ethanethioamide, N-1-naphthalenyl-
CAS No.: 10319-80-9
Cat. No.: VC20995513
Molecular Formula: C12H11NS
Molecular Weight: 201.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10319-80-9 |
|---|---|
| Molecular Formula | C12H11NS |
| Molecular Weight | 201.29 g/mol |
| IUPAC Name | N-naphthalen-1-ylethanethioamide |
| Standard InChI | InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14) |
| Standard InChI Key | VCHHDIBIIGAJQB-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=NC1=CC=CC2=CC=CC=C21)S |
| SMILES | CC(=S)NC1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CC(=S)NC1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Nomenclature
Ethanethioamide, N-1-naphthalenyl-, also known as N-(1-Naphthyl)thioacetamide, is a chemical compound identified by the Chemical Abstracts Service (CAS) registry number 10319-80-9 . This compound has several synonyms in scientific literature, including:
-
N-(naphthalen-1-yl)ethanethioamide
-
N-naphthalen-1-ylethanethioamide
-
1-Thioacetamidonaphthalene
The IUPAC name for this compound is N-naphthalen-1-ylethanethioamide, which precisely describes its molecular structure: a thioacetamide group attached to a naphthalene ring at the 1-position .
Molecular Structure and Properties
Structural Characteristics
Ethanethioamide, N-1-naphthalenyl- consists of a naphthalene ring with a thioacetamide group (-NHCSCH₃) attached at the 1-position. The molecular structure can be represented by the following identifiers:
Physical Properties
The physical properties of Ethanethioamide, N-1-naphthalenyl- are summarized in Table 1:
Table 1: Physical Properties of Ethanethioamide, N-1-naphthalenyl-
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 201.29 g/mol | |
| Density | 1.223 g/cm³ | |
| Boiling Point | 337.1°C at 760 mmHg | |
| Flash Point | 157.7°C | |
| Vapor Pressure | 0.000107 mmHg at 25°C | |
| Refractive Index | 1.729 |
Applications and Research Significance
Synthetic Intermediate
Ethanethioamide, N-1-naphthalenyl- has potential applications as an intermediate in organic synthesis . Organosulfur compounds like Ethanethioamide are often studied for their potential biological activities or as intermediates in the synthesis of more complex molecules.
Comparative Analysis with Similar Compounds
Comparison with N-(1-Naphthyl)ethylenediamine Dihydrochloride
In the chemical literature, N-(1-Naphthyl)ethylenediamine dihydrochloride is another naphthalene derivative that appears frequently. It's important to distinguish this compound from Ethanethioamide, N-1-naphthalenyl-, as they have different structures and applications.
Table 2: Comparison between Ethanethioamide, N-1-naphthalenyl- and N-(1-Naphthyl)ethylenediamine Dihydrochloride
| Property | Ethanethioamide, N-1-naphthalenyl- | N-(1-Naphthyl)ethylenediamine Dihydrochloride |
|---|---|---|
| CAS Number | 10319-80-9 | 1465-25-4 |
| Molecular Formula | C₁₂H₁₁NS | C₁₂H₁₄N₂ · 2HCl |
| Molecular Weight | 201.29 g/mol | 259.17 g/mol |
| Functional Group | Thioamide | Diamine |
| Primary Applications | Synthetic intermediate | Colorimetric analysis, Griess reagent |
N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in analytical chemistry, particularly in the Griess test for the detection of nitrites and nitrates . It readily undergoes diazonium coupling reactions to form colored azo compounds, making it valuable in colorimetric assays . This is in contrast to Ethanethioamide, N-1-naphthalenyl-, which has been primarily noted for its potential as a synthetic intermediate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume